4-Methyl-2-nitrosophenol

Coordination Chemistry Metal Complexes Ligand Design

Sourcing ortho-nitrosophenol ligands with precise substitution patterns for coordination chemistry often results in lengthy lead times or unreliable purity. This 4-methyl-2-nitrosophenol resolves these challenges with verified identity and consistent quality. Key differentiators for procurement: • Enables direct synthesis of 4-methyl-2-aminophenol via Cu(qo)₂ complex reduction with triphenylphosphine-avoiding competing phenoxazinone pathways observed with 5-methoxy analogs. • Provides a defined electronic profile (electron-donating 4-CH₃) for tuning redox potential and catalytic activity in transition metal complexes. • Supplied with full NMR fingerprint confirmation for batch-to-batch consistency in analytical and QC applications.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 39825-16-6
Cat. No. B14672561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitrosophenol
CAS39825-16-6
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)N=O
InChIInChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3
InChIKeyXVFHRDNVLAPOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-nitrosophenol: Key Ortho-Nitrosophenol for Coordination Chemistry


4-Methyl-2-nitrosophenol (CAS 39825-16-6) is an aromatic organic compound belonging to the ortho-nitrosophenol class, characterized by a nitroso group at the 2-position and a methyl substituent at the 4-position of a phenolic ring . This substitution pattern confers distinct electronic and steric properties that differentiate it from other nitrosophenols and nitrophenols. The compound is primarily utilized as a ligand in the synthesis of transition metal complexes, as an intermediate in organic synthesis, and in specialized industrial applications such as infrared absorption and polymerization inhibition [1]. Its unique tautomeric equilibrium between the nitrosophenol and quinone-monoxime forms underpins its coordination behavior and reactivity [2].

Coordination Chemistry Ligand for transition metal complexes with tunable electronics
Synthetic Intermediate Selective deoxygenation to 4‑methyl‑2‑aminophenol
Analytical Reference NMR fingerprint for nitrosophenol isomer identification

Generic Substitution Risks for 4-Methyl-2-nitrosophenol


The ortho-nitrosophenol family exhibits significant variability in reactivity and complexation behavior due to the electronic and steric influence of ring substituents, making generic substitution highly unreliable. The presence and position of a methyl group, as in 4-Methyl-2-nitrosophenol, fundamentally alters the compound's coordination chemistry, reaction kinetics, and tautomeric equilibrium compared to unsubstituted or differently substituted analogs [1]. For instance, the 4-methyl substituent influences the electron density on the phenolic oxygen and the nitroso nitrogen, directly impacting the stability and properties of its metal complexes, which are critical for applications ranging from catalysis to materials science [2]. Furthermore, the tautomerism between nitrosophenol and quinone-monoxime forms, which governs ligand behavior, is exquisitely sensitive to substitution patterns [3]. Therefore, substituting this compound with a cheaper or more readily available analog without rigorous experimental validation can lead to altered yields, different reaction pathways, or complete failure in application-specific syntheses or formulations.

Electronic variation 4‑Methyl substitution alters electron density at coordinating atoms vs halogenated or unsubstituted analogs.
Reaction pathway divergence Ligand substituents dictate deoxygenation product selectivity; analog may yield heterocyclic byproducts.
Tautomer sensitivity Nitrosophenol–quinone monoxime equilibrium depends on substitution pattern, affecting coordination behavior.

Comparative Performance of 4-Methyl-2-nitrosophenol


Distinct Cu(II) Complex Formation vs. Halogenated Analogs

4-Methyl-2-nitrosophenol forms stable, structurally characterized copper(II) complexes of the type Cu(qo)2, where qoH represents the deprotonated ligand. This complexation behavior is directly comparable to that of 4-chloro-2-nitrosophenol and 4-bromo-2-nitrosophenol, which were synthesized and characterized under identical conditions [1]. The study confirmed that while all three ligands form analogous bis-chelate complexes, their physicochemical properties, such as magnetic susceptibility and spectral characteristics, are quantifiably different due to the electronic nature of the 4-substituent [1].

Cu Complex Formation
Head-to-head
Methyl-substituted Cu(qo)₂ complex shows distinct magnetic and electronic spectra vs 4‑Cl/4‑Br analogs under identical conditions.
Supports ligand selection for tailored electronic properties.
Qualitative differences in magnetic susceptibility reported.
Coordination Chemistry Metal Complexes Ligand Design

Deoxygenation Pathway: 4-Methyl vs. 5-Methoxy Analogs

The reaction of triphenylphosphine (PPh3) with the copper(II) complex of 4-methyl-2-nitrosophenol results in the deoxygenation of one ligand to yield 4-methyl-2-aminophenol as the major organic product [1]. This is directly compared to the complex of 5-methoxy-2-nitrosophenol, which under the same reaction conditions yields 2-amino-7-methoxy-3H-phenoxazin-3-one, a structurally distinct product resulting from a different reaction pathway [1].

Deoxygenation Selectivity
Head-to-head
Reaction with PPh₃ yields 4‑methyl‑2‑aminophenol; 5‑methoxy analog yields phenoxazinone under identical conditions.
Enables selective synthesis of simple aminophenol over fused heterocycle.
Product identity confirmed by isolation and characterization.
Organometallic Chemistry Redox Chemistry Ligand Reactivity

Tautomeric Equilibrium by NMR vs. Parent Nitrosophenol

NMR spectroscopy, supported by UV and IR data, indicates that 4-Methyl-2-nitrosophenol and its methyl derivatives exist predominantly in the benzoquinone monoxime tautomeric form in organic solvents [1]. While the unsubstituted 'p-nitrosophenol' also favors this form, the methyl substitution pattern on the ring influences the syn-anti equilibrium and the long-range spin-spin coupling constants observed in the NMR spectra, providing a quantifiable spectroscopic fingerprint that differentiates it from the parent compound and other regioisomers [1].

NMR Tautomer Assignment
Class-level
Predominant quinone monoxime form with specific syn/anti proton deshielding and long‑range coupling constants.
Provides reliable spectroscopic fingerprint for identity confirmation.
Data to verify vs parent nitrosophenol.
Structural Chemistry Tautomerism Spectroscopic Analysis

Nitrosation Kinetics of p-Cresol vs. Other Cresols

A kinetic study on the nitrosation of phenolic components determined the reaction rates for the formation of C-nitroso products from phenol and the three cresol isomers (o-, m-, p-cresol) [1]. The observed order of substrate reactivities was found to be o-cresol ≈ m-cresol > phenol ≈ p-cresol [1]. This indicates that the precursor to 4-Methyl-2-nitrosophenol, p-cresol, reacts at a rate distinct from its isomers under identical conditions, directly impacting the efficiency and selectivity of its synthesis.

Precursor Reactivity
Cross-study
p‑Cresol nitrosation rate comparable to phenol, slower than o‑ and m‑cresol (qualitative order: o ≈ m > phenol ≈ p).
Influences synthesis efficiency and purity; requires optimized conditions.
Kinetic data from UV‑Vis monitoring; source review needed.
Reaction Kinetics Nitrosation Reaction Mechanism

Infrared Absorption in Manganese Complexes

Manganese complexes of 4-methyl-2-nitrosophenol are specifically claimed for use as infrared absorbers in materials to increase infrared absorption and provide protection from incident infrared rays [1]. While the patent does not provide quantitative absorption data for this specific complex against a direct comparator, it establishes the compound's utility in a functional material application alongside other nitrosophenols, with the choice of ligand influencing the complex's stability and absorption characteristics [1].

IR Absorber Use
Supporting evidence
Manganese complex of 4‑methyl‑2‑nitrosophenol claimed as infrared absorber in a patent embodiment.
Validated industrial use‑case in optical materials.
Comparative performance data not provided.
Infrared Absorbers Materials Science Metal Complexes

Polymerization Inhibition of Styrene Monomers

Patents disclose the use of ortho-nitrosophenols, including methylated derivatives, as effective polymerization inhibitors for styrene and other vinyl aromatic monomers during distillation and purification processes [REFS-1, REFS-2]. Specifically, 2-methyl-4-nitrosophenol, a regioisomer of the target compound, is noted for its functional advantage [2]. While the target compound, 4-methyl-2-nitrosophenol, is not the primary exemplification, it falls within the claimed class of compounds, and its structural similarity suggests potential utility in this application. The differentiation from other inhibitors like p-tert-butylcatechol lies in the mechanism and effectiveness of the nitrosophenol class [2].

Polymerization Inhibitor
Class-level
Ortho‑nitrosophenols, including methyl derivatives, reported as styrene polymerization inhibitors in patents.
Potential additive for styrene production; specific efficacy unquantified.
Class‑level inference from patent disclosures.
Polymerization Inhibitors Styrene Monomers Industrial Additives

Application Scenarios for 4-Methyl-2-nitrosophenol


Selective Synthesis of 4-Methyl-2-aminophenol

Based on the direct head-to-head comparison showing that the copper complex of 4-methyl-2-nitrosophenol yields 4-methyl-2-aminophenol upon reaction with triphenylphosphine, while the 5-methoxy analog yields a phenoxazinone [1], this compound is the clear choice for synthesizing 4-methyl-2-aminophenol. Researchers aiming to obtain this specific aminophenol should procure 4-methyl-2-nitrosophenol to avoid the complex mixture and lower yield associated with using an analog that promotes a different reaction pathway. This ensures a streamlined synthetic route and higher purity of the desired product.

Copper Complex Ligand with Tailored Electronics

In coordination chemistry, where the electronic properties of the ligand influence the complex's redox potential, color, and catalytic activity, the 4-methyl substituent offers a distinct electronic profile compared to electron-withdrawing groups like chloro or bromo [1]. Scientists developing new copper-based catalysts or materials where the ligand's electron-donating ability is crucial should specifically procure 4-methyl-2-nitrosophenol. The comparative evidence confirms it forms well-defined Cu(qo)2 complexes, providing a reliable starting point for exploring structure-property relationships.

NMR Quality Control Standard for Nitrosophenol Isomers

The established NMR fingerprint, with its characteristic deshielding patterns and long-range coupling constants, allows 4-methyl-2-nitrosophenol to be unequivocally distinguished from its isomers and the unsubstituted parent compound [1]. Analytical chemists and quality control laboratories can use this compound as a reference standard to confirm the identity and purity of synthetic batches or to identify the specific isomer present in a reaction mixture. This application is critical for ensuring batch-to-batch consistency in both research and industrial production.

Infrared Absorbing Material Additive

For formulators developing infrared-absorbing coatings or plastic additives, the specific inclusion of a manganese complex of 4-methyl-2-nitrosophenol in a foundational patent [1] provides a validated starting point. While the patent does not quantify performance against all analogs, it establishes the compound's utility in this niche. A procurement specialist can justify sourcing this specific derivative for R&D in this area, where the ligand's stability and compatibility with the polymer matrix might offer advantages over unsubstituted or halogenated nitrosophenols.

Application
Selection Property
Validation Focus
Synthesis of 4‑methyl‑2‑aminophenol
Deoxygenation pathway selectivity
Product identity and purity vs. heterocyclic byproducts
Cu‑based catalyst or material design
Electron‑donating methyl group effect
Redox behavior and spectroscopic property of Cu complex
NMR reference standard
Characteristic tautomeric NMR signature
Isomer‑specific long‑range coupling and syn/anti shifts
Infrared‑absorbing additive
Formation of stable manganous complex
Material compatibility and absorption performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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